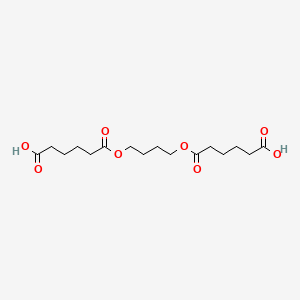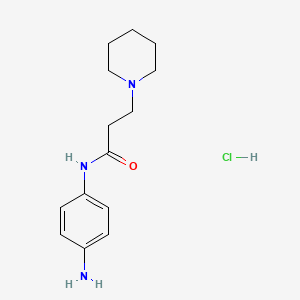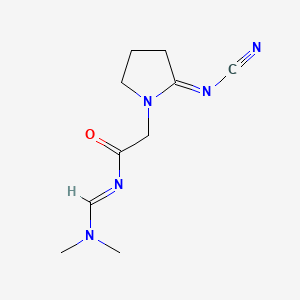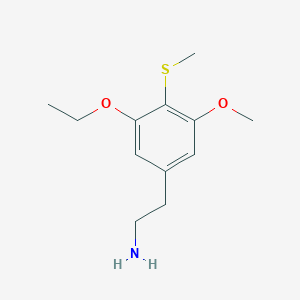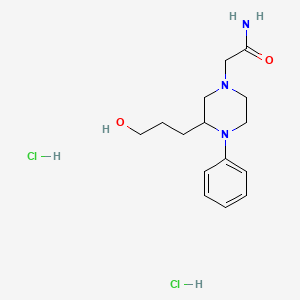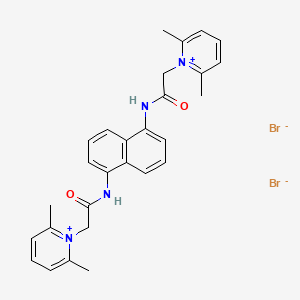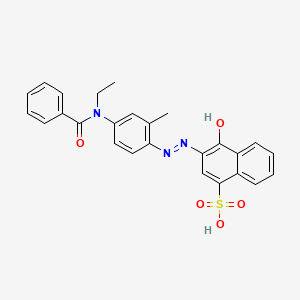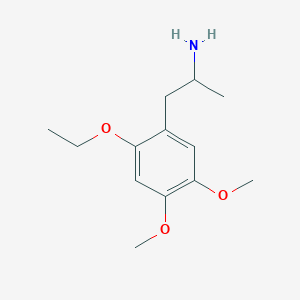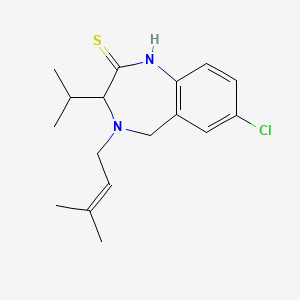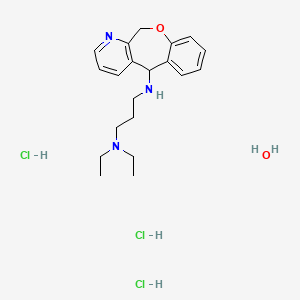
1H-Azepinium, 1,1'-(2,5-bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) is a synthetic organic compound characterized by its complex structure, which includes fluorobenzoyl groups, a hexanediyl linker, and azepinium iodide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) typically involves multiple steps:
Formation of the Hexanediyl Linker: The initial step involves the preparation of the 1,6-hexanediyl linker, which can be achieved through the reaction of hexane-1,6-diol with a suitable halogenating agent, such as thionyl chloride, to form 1,6-dichlorohexane.
Introduction of Fluorobenzoyl Groups: The next step involves the reaction of 1,6-dichlorohexane with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form 2,5-bis(4-fluorobenzoyl)-1,6-hexanediyl chloride.
Formation of Azepinium Iodide Moieties: The final step involves the reaction of 2,5-bis(4-fluorobenzoyl)-1,6-hexanediyl chloride with hexahydro-1-methyl-1H-azepine in the presence of an iodinating agent, such as iodine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Due to its unique structure, the compound may be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or reagent in various biological assays to study cellular processes and molecular interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in specific chemical reactions.
作用機序
The mechanism of action of 1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.
類似化合物との比較
Similar Compounds
1,1’-(2,5-Bis(4-chlorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide): Similar structure but with chlorobenzoyl groups instead of fluorobenzoyl groups.
1,1’-(2,5-Bis(4-methylbenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide): Similar structure but with methylbenzoyl groups instead of fluorobenzoyl groups.
Uniqueness
The presence of fluorobenzoyl groups in 1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes the compound distinct from its analogs with different substituents.
特性
CAS番号 |
88166-98-7 |
|---|---|
分子式 |
C34H48F2I2N2O2 |
分子量 |
808.6 g/mol |
IUPAC名 |
1,6-bis(4-fluorophenyl)-2,5-bis[(1-methylazepan-1-ium-1-yl)methyl]hexane-1,6-dione;diiodide |
InChI |
InChI=1S/C34H48F2N2O2.2HI/c1-37(21-7-3-4-8-22-37)25-29(33(39)27-13-17-31(35)18-14-27)11-12-30(26-38(2)23-9-5-6-10-24-38)34(40)28-15-19-32(36)20-16-28;;/h13-20,29-30H,3-12,21-26H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
QVDPYNMPLRJVRC-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCCCCC1)CC(CCC(C[N+]2(CCCCCC2)C)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


